molecular formula C23H23N3O4S B296447 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

Cat. No.: B296447
M. Wt: 437.5 g/mol
InChI Key: YYWWYQWOTBHZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-tumor drug, but it has also shown potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Mechanism of Action

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis. Specifically, it inhibits RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently activated in cancer cells. This compound 43-9006 also inhibits VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth. By inhibiting these protein kinases, this compound 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound 43-9006 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. In clinical trials, this compound 43-9006 has been shown to improve the survival of patients with advanced kidney cancer and to improve the response rate of patients with advanced liver cancer.

Advantages and Limitations for Lab Experiments

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied in preclinical and clinical trials. This compound 43-9006 is also commercially available, which makes it easy to obtain for lab experiments. However, this compound 43-9006 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain effective concentrations in cell culture or animal models. This compound 43-9006 is also a potent inhibitor of several protein kinases, which can make it difficult to tease out the specific effects of this compound 43-9006 on a particular pathway or protein kinase.

Future Directions

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several potential future directions for research. One direction is to investigate its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease. Another direction is to investigate its potential in combination with other drugs or therapies for cancer treatment. This compound 43-9006 has also been shown to have some limitations in lab experiments, so future research could focus on developing more stable analogs of this compound 43-9006 or using alternative methods to study its effects in vitro and in vivo. Finally, future research could focus on identifying biomarkers that predict response to this compound 43-9006 or developing strategies to overcome resistance to this compound 43-9006 in cancer cells.

Synthesis Methods

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is synthesized by reacting 4-(4-(N-acetylamino)phenylsulfonyl)aniline with N-(2-chloroethyl)-2-(4-formylphenyl)acetamide in the presence of a base and a palladium catalyst. The resulting compound is then reacted with N-phenylethylamine to yield this compound 43-9006. The synthesis method is well-established and has been published in several scientific journals.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit several protein kinases that are involved in tumor growth and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. This compound 43-9006 has also been studied for its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)25-19-11-13-20(14-12-19)31(29,30)26-22-10-6-5-9-21(22)23(28)24-16-15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3,(H,24,28)(H,25,27)

InChI Key

YYWWYQWOTBHZIY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.